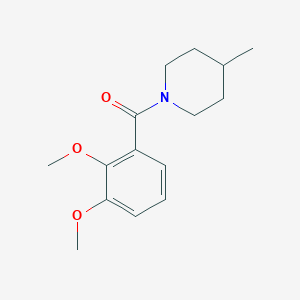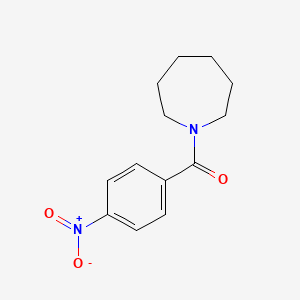
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been found to have a range of biological effects.
Mechanism of Action
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide acts as a selective estrogen receptor modulator, which means that it selectively binds to estrogen receptors in different tissues in the body. 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been shown to have both estrogenic and anti-estrogenic effects depending on the tissue type. In breast cancer cells, 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to inhibit the growth of estrogen receptor-positive cells by blocking the binding of estrogen to the receptor.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor effects in breast cancer cells, 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has also been shown to have anti-inflammatory effects. It has been suggested that 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide may be able to reduce inflammation in the brain, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide in lab experiments is that it is a well-characterized compound with a known synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide is that it has not yet been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Future Directions
There are several potential future directions for research on 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide. One area of research could be to further investigate its potential applications in the treatment of breast cancer. Another area of research could be to explore its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide and its potential side effects and toxicity.
Synthesis Methods
The synthesis of 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide involves the reaction of 2-methylphenol and 4-phenoxybenzaldehyde in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified using column chromatography to obtain pure 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide.
Scientific Research Applications
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is its potential use in the treatment of breast cancer. 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been shown to have anti-tumor effects in breast cancer cells, and it has been suggested that it may be able to inhibit the growth of estrogen receptor-positive breast cancer cells.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-16-7-5-6-10-20(16)24-15-21(23)22-17-11-13-19(14-12-17)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVIRTPOIIZKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)
![2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)


![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)
![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)
![5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5857845.png)
![1-allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5857862.png)